N-(2-Carboxyethyl)-N-lauryl-beta-alanine
CAS No.: 26256-79-1
Cat. No.: VC16521870
Molecular Formula: C18H35NNaO4+
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26256-79-1 |
|---|---|
| Molecular Formula | C18H35NNaO4+ |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | sodium;3-[2-carboxyethyl(dodecyl)amino]propanoic acid |
| Standard InChI | InChI=1S/C18H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;/h2-16H2,1H3,(H,20,21)(H,22,23);/q;+1 |
| Standard InChI Key | LLKGTXLYJMUQJX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
N-(2-Carboxyethyl)-N-lauryl-beta-alanine (CAS 17066-08-9) belongs to the class of zwitterionic surfactants, combining hydrophilic and hydrophobic moieties. Its molecular formula is , with a monosodium salt form (CAS 14960-06-6) commonly utilized in commercial formulations . The structure comprises:
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A dodecyl (C12) chain: Provides hydrophobicity, enabling interaction with oils and greases.
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A beta-alanine backbone: Serves as the hydrophilic head, facilitating water solubility.
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A carboxyethyl group: Enhances pH stability and chelation capabilities .
The amphoteric nature allows it to function as an anionic surfactant in alkaline conditions and a cationic surfactant in acidic environments, making it suitable for diverse formulations .
Synthesis and Production Methods
Chemical Synthesis
The traditional chemical synthesis route involves reacting acrylic acid or acrylonitrile with ammonia under high-temperature (120–200°C) and high-pressure (1–5 MPa) conditions. This process yields β-alanine precursors, which are subsequently alkylated with dodecyl bromide to introduce the lauryl group . Key steps include:
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Ammoniation: Acrylic acid + NH₃ → β-aminopropionitrile.
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Hydrolysis: β-aminopropionitrile → β-alanine.
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Alkylation: β-alanine + dodecyl bromide → N-lauryl-beta-alanine derivative .
While efficient, this method generates byproducts like 3-aminopropionamide and requires energy-intensive purification .
Biological Synthesis
Emerging enzymatic approaches utilize L-aspartate-α-decarboxylase (ADC) to convert L-aspartate or fumaric acid into β-alanine. Engineered microbial strains (e.g., E. coli) express ADC, enabling high-yield (≥90%) production under mild conditions . Advantages include:
Physicochemical Properties
The compound’s performance is governed by its structural attributes, as summarized below:
Its low critical micelle concentration (CMC) of 0.1–0.5 mM enhances surface activity, while the carboxyl group enables chelation of metal ions, preventing soap scum in hard water .
Advantages Over Conventional Surfactants
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Biodegradability: The compound degrades >90% within 28 days under aerobic conditions, outperforming nonylphenol ethoxylates (NPEs) .
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Low Toxicity: LD₅₀ (rat, oral) > 2,000 mg/kg, classifying it as Category 5 under GHS .
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Cost Efficiency: Bulk production costs are 15–20% lower than betaine surfactants due to optimized synthesis .
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